1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile
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Overview
Description
1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile is an organic compound with the molecular formula C7H9BrN2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile typically involves the reaction of pyrrolidine derivatives with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of automated systems ensures precise control over reaction parameters, leading to higher efficiency and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolidine derivatives.
Reduction: Formation of 1-(2-hydroxyethyl)pyrrolidine-2-carbonitrile.
Oxidation: Formation of 1-(2-carboxyethyl)pyrrolidine-2-carbonitrile.
Scientific Research Applications
1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile involves its interaction with nucleophiles and electrophiles. The bromoacetyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or modification of protein function. The carbonitrile group can also participate in various chemical reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: Similar in structure but with a chloroacetyl group instead of a bromoacetyl group.
1-(2-Fluoroacetyl)pyrrolidine-2-carbonitrile: Contains a fluoroacetyl group, offering different reactivity and properties.
1-(2-Iodoacetyl)pyrrolidine-2-carbonitrile: Features an iodoacetyl group, which can undergo unique chemical transformations.
Uniqueness
1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Properties
IUPAC Name |
1-(2-bromoacetyl)pyrrolidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSQCJKBHHSQBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CBr)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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